Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
CAS No.: 182352-59-6
Cat. No.: VC21330221
Molecular Formula: C9H13NO4
Molecular Weight: 199.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 182352-59-6 |
---|---|
Molecular Formula | C9H13NO4 |
Molecular Weight | 199.2 g/mol |
IUPAC Name | tert-butyl 2,4-dioxopyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5H2,1-3H3 |
Standard InChI Key | JWMCWFLHZICZQD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1=O |
Introduction
Chemical Identity and Structure
Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate is identified by the CAS registry number 182352-59-6. The compound possesses a molecular formula of C9H13NO4 with a calculated molecular weight of 199.2 g/mol. Its structure consists of a pyrrolidine ring with carbonyl groups at positions 2 and 4, and a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. This arrangement gives the molecule its distinctive chemical properties and reactivity.
The structural representation can be described using several standard chemical notations:
Identifier Type | Value |
---|---|
IUPAC Name | tert-butyl 2,4-dioxopyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5H2,1-3H3 |
Standard InChIKey | JWMCWFLHZICZQD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1=O |
PubChem Compound ID | 10631833 |
The compound's structure features a five-membered nitrogen-containing heterocycle (pyrrolidine), which is substituted with two ketone groups at the 2 and 4 positions. The nitrogen atom is protected by a tert-butyloxycarbonyl group, which is a common protecting group in organic synthesis. This structural arrangement contributes to the compound's stability and reactivity profile.
Physical and Chemical Properties
From a chemical perspective, the compound contains several reactive functional groups:
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The tert-butyloxycarbonyl group, which serves as a protecting group for the nitrogen atom
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Two ketone groups at positions 2 and 4 of the pyrrolidine ring, which can participate in various condensation and addition reactions
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The pyrrolidine ring itself, which imparts specific conformational properties to the molecule
The presence of these functional groups makes tert-butyl 2,4-dioxopyrrolidine-1-carboxylate a versatile building block in organic synthesis. The compound belongs to the broader class of tetramic acids, which have been isolated from natural sources and are of interest due to their potential biological activities.
Applications and Uses
Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate serves important functions in organic chemistry and pharmaceutical development. Its primary applications include:
Pharmaceutical Intermediates
The compound is used as an intermediate in the production of pharmaceuticals and other biologically active molecules. The pyrrolidine ring is a common structural motif in many drugs, and the functionalized variant provided by this compound offers valuable synthetic opportunities.
Organic Synthesis
In organic synthesis, tert-butyl 2,4-dioxopyrrolidine-1-carboxylate serves as a building block for more complex molecules. The presence of the two ketone groups provides sites for further derivatization, while the protected nitrogen allows for selective reactivity.
Research Applications
The compound is primarily used for research purposes in chemical laboratories, contributing to the development of new synthetic methodologies and the exploration of structure-activity relationships in medicinal chemistry.
Structural Relationships and Similar Compounds
Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate belongs to a family of structurally related compounds that share the pyrrolidine core but differ in their substitution patterns. Understanding these relationships provides context for the compound's properties and applications.
Related Pyrrolidine Derivatives
Several structurally related compounds appear in the chemical literature:
The positioning of the carbonyl groups and additional substituents on the pyrrolidine ring significantly affects the reactivity and biological properties of these compounds. For example, the 2,5-dioxo arrangement creates a succinimide-like structure with different electronic properties compared to the 2,4-dioxo arrangement .
Comparison with Other Heterocyclic Compounds
The pyrrolidine ring is one of several important nitrogen-containing heterocycles in organic and medicinal chemistry. Comparing tert-butyl 2,4-dioxopyrrolidine-1-carboxylate with compounds containing different heterocyclic cores provides perspective on its unique properties and applications.
Unlike six-membered heterocycles such as piperidine derivatives (e.g., tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate ), the five-membered pyrrolidine ring in tert-butyl 2,4-dioxopyrrolidine-1-carboxylate imparts different conformational properties and reactivity profiles. The smaller ring size results in different bond angles and electronic distributions, which can significantly affect both chemical reactivity and biological activity.
The positioning of the two carbonyl groups at positions 2 and 4 creates a specific electronic environment different from that found in 2,5-dioxopyrrolidines or 3,5-dioxopyrrolidines. This electronic environment influences the compound's reactivity, stability, and potential interactions with biological systems.
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